molecular formula C11H17N3O B7874228 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

Cat. No.: B7874228
M. Wt: 207.27 g/mol
InChI Key: IRUJEOUDGCIEDY-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde, isopropylamine, and acetic anhydride.

    Formation of Intermediate: Pyridine-3-carboxaldehyde reacts with isopropylamine to form an imine intermediate.

    Amidation: The imine intermediate undergoes amidation with acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog with similar structural features but lacking the isopropyl and acetamide groups.

    N-Isopropylacetamide: Shares the isopropyl and acetamide groups but lacks the pyridine ring.

    Pyridine-3-carboxamide: Contains the pyridine ring and amide group but lacks the isopropyl and amino groups.

Uniqueness

2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-N-propan-2-yl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(2)14(11(15)6-12)8-10-4-3-5-13-7-10/h3-5,7,9H,6,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJEOUDGCIEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CN=CC=C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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